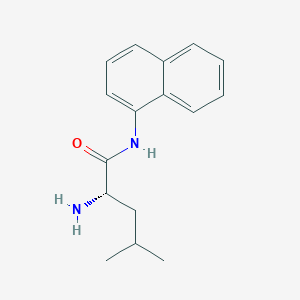

L-Leucine alpha-naphthylamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Leucine alpha-naphthylamide can be synthesized through the reaction of L-leucine with alpha-naphthylamine under specific conditions. The process typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-leucine and the amino group of alpha-naphthylamine .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: L-Leucine alpha-naphthylamide undergoes several types of chemical reactions, including hydrolysis and complexation reactions.

Common Reagents and Conditions:

Complexation: this compound reacts with mercuric chloride to form a blue precipitate, indicating its ability to form complexes with metal ions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Biochemical Research

Protein Synthesis and Metabolic Regulation

L-Leucine plays a critical role in stimulating protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is crucial for cell growth and metabolism, making L-Leucine alpha-naphthylamide a valuable tool in studies focused on muscle growth and metabolic health. Research indicates that this compound can enhance protein synthesis not only in muscle tissues but also in other organs such as the liver and pancreas .

Case Study: Muscle Growth Enhancement

A study investigating the effects of L-Leucine supplementation demonstrated significant increases in muscle protein synthesis in both animal models and human subjects. The findings suggested that this compound could be used to develop nutritional strategies aimed at preventing muscle wasting in conditions such as aging or chronic illness .

Pharmaceutical Applications

Drug Development

L-Leucine derivatives, including alpha-naphthylamide, are explored for their potential in drug formulation due to their ability to influence enzyme activity and metabolic pathways. For instance, they can serve as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceutical applications .

Case Study: Enzyme Inhibition

Research has shown that this compound can be utilized to synthesize peptide-based inhibitors targeting specific enzymes involved in disease pathways. This application is particularly relevant in developing treatments for metabolic disorders and certain cancers where enzyme regulation is crucial .

Nutritional Science

Dietary Supplements

In the sports nutrition industry, this compound is included in various dietary supplements aimed at improving muscle recovery and performance. Its role in activating mTOR makes it a key ingredient in formulations designed for athletes seeking to enhance muscle growth and reduce recovery time after intense exercise .

Case Study: Athletic Performance

A clinical trial assessing the impact of L-Leucine supplementation on athletic performance found that participants who consumed supplements containing this compound exhibited improved muscle recovery times and reduced muscle soreness compared to those who did not take the supplement .

Industrial Applications

Biodegradable Materials

Emerging research indicates that L-Leucine derivatives may be utilized in developing biodegradable plastics due to their unique chemical properties. This application aligns with global efforts to create sustainable materials that reduce environmental impact .

Comparative Data Table

Mecanismo De Acción

The primary mechanism of action of L-Leucine alpha-naphthylamide involves its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond, releasing L-leucine and alpha-naphthylamine. This reaction is often used to measure the activity of leucine aminopeptidase in various biological samples . The molecular targets include the active site of leucine aminopeptidase, where the hydrolysis reaction occurs .

Comparación Con Compuestos Similares

L-Leucine beta-naphthylamide: This compound is also used as a substrate in enzymatic assays and has similar applications in proteomics research.

Glycyl-L-phenylalanine 2-naphthylamide: This compound is used in studies involving lysosomal damage and has applications in the study of lysosomal function and related diseases.

Uniqueness: L-Leucine alpha-naphthylamide is unique in its specific use as a substrate for leucine aminopeptidase, making it particularly valuable in studies focused on this enzyme’s activity. Its ability to form complexes with metal ions also distinguishes it from some other similar compounds .

Actividad Biológica

L-Leucine alpha-naphthylamide (L-Leu-alpha-NA) is a synthetic compound derived from L-leucine, an essential amino acid. It has gained attention in biochemical research due to its role as a substrate for various enzymes, particularly leucine aminopeptidases (LAPs). This article explores the biological activity of L-Leu-alpha-NA, including its biochemical properties, mechanisms of action, and applications in research.

- Molecular Formula : C₁₆H₂₀N₂O

- Molecular Weight : 256.34 g/mol

- Structure : L-Leu-alpha-NA is characterized by an amide bond between L-leucine and alpha-naphthylamine, which influences its interaction with enzymes.

Enzymatic Activity

L-Leu-alpha-NA serves primarily as a substrate for leucine aminopeptidases, which are enzymes that catalyze the hydrolysis of N-terminal leucine residues from peptides. The hydrolysis of L-Leu-alpha-NA by LAPs releases alpha-naphthylamine, which can be detected due to its fluorescent properties, allowing for real-time monitoring of enzyme activity within cells.

Table 1: Enzyme Kinetics of L-Leu-alpha-NA

| Enzyme | Km (μM) | Vmax (μmol/min/mg) |

|---|---|---|

| Leucine Aminopeptidase (LAP) | 0.067 | 0.12 |

| Peptidase A (PaPepA) | 0.052 | 0.56 |

The primary mechanism through which L-Leu-alpha-NA exerts its biological effects involves its interaction with LAPs. Upon binding, these enzymes catalyze the hydrolysis of the amide bond in L-Leu-alpha-NA, leading to the release of L-leucine and alpha-naphthylamine:

This reaction is crucial for measuring LAP activity in various biological samples and is utilized in histochemical procedures to identify keratinizing tissues .

Cellular Effects

L-Leu-alpha-NA influences several cellular processes:

- Cell Signaling : It modulates signaling pathways related to protein synthesis and degradation.

- Gene Expression : The compound can alter gene expression patterns by affecting the availability of amino acids for protein synthesis.

- Metabolic Pathways : It participates in metabolic pathways involving amino acid metabolism and protein turnover .

Applications in Research

- Enzyme Assays : L-Leu-alpha-NA is widely used in assays to determine LAP activity, which has implications in understanding various physiological and pathological processes, including cancer progression and tissue remodeling .

- Histochemistry : It is employed in histochemical techniques to visualize LAP activity in tissues, aiding in the study of diseases associated with altered protease activity.

- Cellular Probes : Due to its fluorescent properties upon cleavage, L-Leu-alpha-NA acts as a probe for investigating LAP activity in live cells .

Case Study 1: LAP Activity in Cancer Research

A study investigated the role of LAPs in tumor cell proliferation using L-Leu-alpha-NA as a substrate. The results indicated that increased LAP activity correlated with enhanced tumor growth, suggesting that LAPs may serve as potential biomarkers for cancer progression .

Case Study 2: Histochemical Applications

In another research effort, L-Leu-alpha-NA was used to demonstrate LAP activity in keratinizing tissues. This study highlighted its utility in identifying pathological changes associated with skin disorders .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl-N-naphthalen-1-ylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)10-14(17)16(19)18-15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10,17H2,1-2H3,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGDNYIGYOVDNV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427401 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203793-55-9 | |

| Record name | L-Leucine alpha-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.